3-ALLYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-5,6-DIHYDROBENZO[H]QUINAZOLIN-4(3H)-ONE
Overview
Description
3-Allyl-5,5-dimethyl-2-(methylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a complex organic compound with a unique structure that includes an allyl group, a dimethyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-5,5-dimethyl-2-(methylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one typically involves the cyclization of N-aryl-5,5-dimethyl-1-(methylsulfanyl)hexa-2,3-dien-1-imines . This process is highly selective and can be controlled to produce the desired compound efficiently.
Industrial Production Methods
The use of mechanochemistry, such as grinding with poly(ethylene) glycols, has been effective for the preparation of related compounds .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5,5-dimethyl-2-(methylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the quinazolinone ring.
Substitution: The allyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the allyl moiety.
Scientific Research Applications
3-Allyl-5,5-dimethyl-2-(methylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-allyl-5,5-dimethyl-2-(methylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Allyl-5,5-dimethylhydantoin: A related compound with similar structural features.
1-Chloro-3-ethyl-5,5-dimethylhydantoin: Another compound with comparable properties.
Uniqueness
3-Allyl-5,5-dimethyl-2-(methylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5,5-dimethyl-2-methylsulfanyl-3-prop-2-enyl-6H-benzo[h]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-5-10-20-16(21)14-15(19-17(20)22-4)13-9-7-6-8-12(13)11-18(14,2)3/h5-9H,1,10-11H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDJSPOOOCKHMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)SC)CC=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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